molecular formula C30H25BrFNO6S B13380456 Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B13380456
M. Wt: 626.5 g/mol
InChI Key: SHYCYEALFVHLCG-VIJZQWEJSA-N
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Description

Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, benzoylamino group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the benzoylamino group and other substituents. Common reagents used in these reactions include bromine, ethyl alcohol, and fluorobenzyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Ethyl 2-(benzoylamino)-5-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H25BrFNO6S

Molecular Weight

626.5 g/mol

IUPAC Name

ethyl (5Z)-2-benzoylimino-5-[[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C30H25BrFNO6S/c1-3-37-23-15-18(14-21(31)27(23)39-17-20-12-8-9-13-22(20)32)16-24-26(34)25(30(36)38-4-2)29(40-24)33-28(35)19-10-6-5-7-11-19/h5-16,34H,3-4,17H2,1-2H3/b24-16-,33-29?

InChI Key

SHYCYEALFVHLCG-VIJZQWEJSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)Br)OCC4=CC=CC=C4F

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=C(C(=NC(=O)C3=CC=CC=C3)S2)C(=O)OCC)O)Br)OCC4=CC=CC=C4F

Origin of Product

United States

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